molecular formula C22H36O2 B142179 Ethyl arachidonate CAS No. 1808-26-0

Ethyl arachidonate

Cat. No.: B142179
CAS No.: 1808-26-0
M. Wt: 332.5 g/mol
InChI Key: SNXPWYFWAZVIAU-UHFFFAOYSA-N
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Description

Arachidonic Acid Ethyl Ester is an organic compound formed by the esterification of arachidonic acid with ethanol. It is a polyunsaturated fatty acid ester that plays a crucial role in various physiological processes. This compound is primarily found in animal and plant fats and is involved in the synthesis of several bioactive molecules, such as prostaglandins and thromboxanes, which are essential for inflammation and other cellular functions .

Mechanism of Action

Target of Action

Ethyl arachidonate is a derivative of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid . The primary targets of this compound are the enzymes that metabolize AA, namely cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes play crucial roles in the metabolism of AA and the production of various bioactive mediators .

Mode of Action

This compound interacts with its targets by serving as a substrate for the aforementioned enzymes. The COXs convert AA into prostanoids, including prostaglandins and thromboxanes . The LOXs metabolize AA into leukotrienes . The CYP enzymes, on the other hand, metabolize AA into epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), and eicosatetraenoic acids (ETEs) . These metabolites trigger different inflammatory responses and other physiological effects .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The COX pathway leads to the production of prostanoids, which have roles in inflammation, fever, and the regulation of blood pressure . The LOX pathway results in the formation of leukotrienes, which are involved in inflammatory responses . The CYP pathway produces EETs, diHETEs, and ETEs, which have various roles in vascular biology .

Pharmacokinetics

It is known that aa and its metabolites are present in various tissues, including the brain, muscles, and liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The action of this compound at the molecular and cellular levels results in the production of various bioactive mediators. These mediators can affect a wide range of physiological processes, including inflammation, pain perception, and the regulation of blood pressure . They also have roles in cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other fatty acids in the diet can affect the metabolism of AA . Additionally, the effect of this compound on plant growth has been studied, with results suggesting that its impact on the formation and growth of lateral shoots depends on the level of damage to the plant . .

Biochemical Analysis

Biochemical Properties

Ethyl arachidonate interacts with various enzymes, proteins, and other biomolecules. It is mainly metabolized by three kinds of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These interactions play a significant role in biochemical reactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays important roles in signal transduction, contraction, chemotaxis, and cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been demonstrated to bind to the α subunit of G protein and inhibit the activity of Ras GTPase-activating proteins (GAPs) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies suggest no adverse effects in adults of increased this compound intake up to at least 1000–1500 mg/d .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic Acid Ethyl Ester is typically synthesized by reacting arachidonic acid with ethanol under basic conditions. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is usually carried out in an appropriate solvent like chloroform or ethyl acetate. The reaction temperature and time can vary depending on the specific conditions but generally occur at room temperature or slightly elevated temperatures for several hours .

Industrial Production Methods: In industrial settings, the production of Arachidonic Acid Ethyl Ester follows similar principles but on a larger scale. The process involves the esterification of arachidonic acid with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Arachidonic Acid Ethyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Arachidonic Acid Ethyl Ester can be compared with other fatty acid esters, such as:

Uniqueness: Arachidonic Acid Ethyl Ester is unique due to its specific role in the metabolism of arachidonic acid and its involvement in the synthesis of bioactive molecules that regulate inflammation and other critical physiological processes .

Properties

CAS No.

1808-26-0

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

ethyl icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3

InChI Key

SNXPWYFWAZVIAU-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Appearance

Assay:>98%A solution in ethanol

Synonyms

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester;  (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester;  Arachidonic Acid Ethyl Ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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